Ellagic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in alcohol or water

Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ethe

Synonyms

Canonical SMILES

Antioxidant Activity

Scientific Field: Biomedical Science

Application Summary: Ellagic acid (EA) is known for its strong antioxidant properties

Methods of Application: EA is usually extracted from plants where it’s predominantly found, such as strawberries, grapes, blackberries, and raspberries.

Anticancer Properties

Scientific Field: Oncology

Application Summary: EA has been reported to have anticancer properties

Methods of Application: In vitro and in vivo experiments are conducted to study the anticancer effects of EA. The compound is usually administered to the experimental models and the effects are observed.

Anti-inflammatory Activity

Scientific Field: Immunology

Application Summary: EA has been reported to have anti-inflammatory properties.

Methods of Application: The anti-inflammatory effects of EA are usually studied using in vitro and in vivo models of inflammation.

Results: Studies have shown that EA can effectively reduce inflammation.

Neuroprotective Action

Scientific Field: Neuroscience

Application Summary: EA has been reported for its potential neuroprotective action.

Methods of Application: The neuroprotective effects of EA are studied using various in vitro and in vivo models of neurodegenerative diseases.

Results: EA has shown promising results in providing neuroprotection.

Cardioprotective Properties

Scientific Field: Cardiology

Application Summary: EA has been studied for its potential cardioprotective properties.

Methods of Application: The cardioprotective effects of EA are studied using various in vitro and in vivo models of heart diseases.

Results: EA has shown promising results in providing cardioprotection.

Antidiabetic Activity

Scientific Field: Endocrinology

Application Summary: EA has been reported to have antidiabetic properties.

Methods of Application: The antidiabetic effects of EA are usually studied using in vitro and in vivo models of diabetes.

Results: Studies have shown that EA can effectively manage blood glucose levels.

Antibacterial Activity

Scientific Field: Microbiology

Application Summary: EA has been reported to have antibacterial properties. It’s being studied for its effects on various types of bacterial infections.

Methods of Application: The antibacterial effects of EA are usually studied using in vitro models of bacterial infections.

Results: EA has shown to exert its antibacterial effects by inhibiting the growth of certain bacteria.

Antifungal Activity

Scientific Field: Mycology

Application Summary: EA has been reported to have antifungal properties. It’s being studied for its effects on various types of fungal infections.

Methods of Application: The antifungal effects of EA are usually studied using in vitro models of fungal infections.

Results: EA has shown to exert its antifungal effects by inhibiting the growth of certain fungi.

Antiviral Activity

Scientific Field: Virology

Application Summary: EA has been reported to have antiviral properties. It’s being studied for its effects on various types of viral infections.

Methods of Application: The antiviral effects of EA are usually studied using in vitro models of viral infections.

Results: EA has shown to exert its antiviral effects by inhibiting the replication of certain viruses.

Gastroprotective Properties

Scientific Field: Gastroenterology

Application Summary: EA has been reported to have gastroprotective properties. It’s being studied for its effects on various types of gastrointestinal disorders.

Methods of Application: The gastroprotective effects of EA are usually studied using in vitro and in vivo models of gastrointestinal disorders.

Results: EA has shown promising results in providing gastroprotection.

Antihyperlipidemic Activity

Application Summary: EA has been reported to have antihyperlipidemic properties. It’s being studied for its effects on lipid metabolism.

Methods of Application: The antihyperlipidemic effects of EA are usually studied using in vitro and in vivo models of hyperlipidemia.

Results: Studies have shown that EA can effectively manage lipid levels.

Antidepressant-like Activities

Scientific Field: Psychiatry

Application Summary: EA has been reported to have antidepressant-like activities. It’s being studied for its effects on various types of mood disorders.

Methods of Application: The antidepressant-like activities of EA are usually studied using in vitro and in vivo models of depression.

Results: EA has shown promising results in providing antidepressant-like effects.

Skin Health

Scientific Field: Dermatology

Application Summary: EA has been reported to have beneficial effects on skin health.

Methods of Application: The effects of EA on skin health are usually studied using in vitro and in vivo models of skin conditions.

Chemical Stability

Scientific Field: Chemistry

Application Summary: EA is known for its chemical stability. This property makes it a valuable compound in various technical applications.

Methods of Application: The chemical stability of EA is usually studied using various chemical analysis methods.

Production Methods

Scientific Field: Industrial Chemistry

Methods of Application: The production methods of EA are usually studied using various chemical synthesis methods.

Pharmaceutical Use

Scientific Field: Pharmacy

Application Summary: EA is attracting attention due to its potential pharmaceutical uses.

Methods of Application: The pharmaceutical uses of EA are usually studied using various in vitro and in vivo models of diseases.

Results: EA has shown promising results in providing benefits for various pharmaceutical applications.

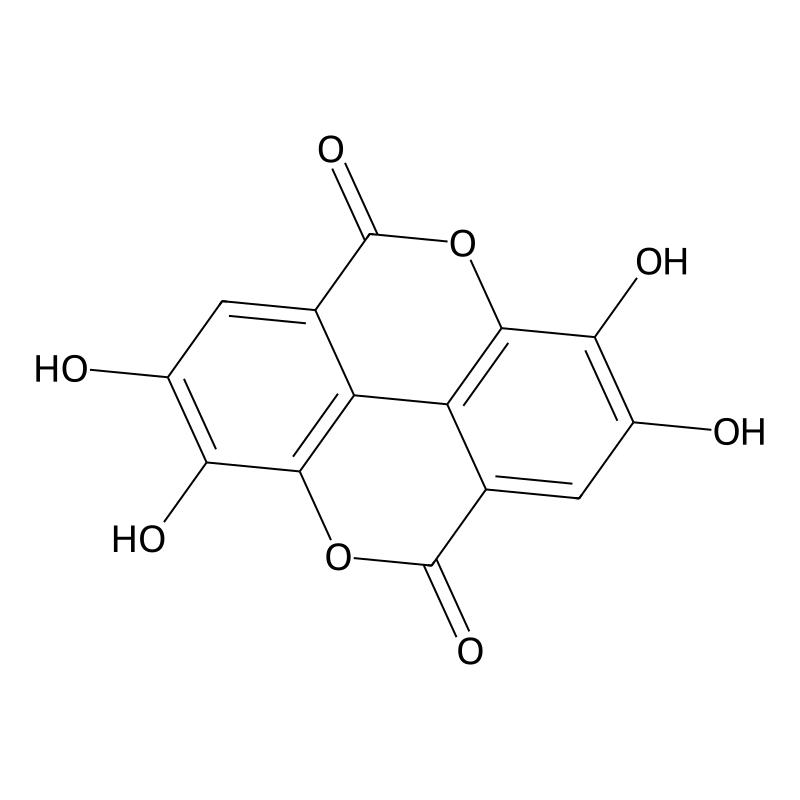

Ellagic acid is a naturally occurring polyphenolic compound that serves as a secondary metabolite in various plant species. It is known as the dilactone of hexahydroxydiphenic acid and is structurally characterized by the combination of two gallic acid units linked by a carbon-carbon bond and two lactone groups. The compound is predominantly found in fruits such as pomegranates, strawberries, raspberries, and nuts like walnuts and pecans . Its name derives from the French term "acide ellagique," which references its extraction from oak galls.

The mechanism of action of ellagic acid is still being elucidated. Its antioxidant properties are believed to be a key factor in its potential health benefits. Ellagic acid may scavenge free radicals, reduce oxidative stress, and modulate cellular signaling pathways involved in inflammation and cancer development [, ]. Additionally, some studies suggest it may interact with enzymes and gene expression, further influencing cellular processes [].

Ellagic acid is generally considered safe for consumption in amounts typically found in food. However, high doses from concentrated supplements may cause digestive discomfort in some individuals []. Limited data is available on its long-term safety or potential interactions with medications. It is advisable to consult with a healthcare professional before taking ellagic acid supplements.

Ellagic acid has diverse applications across various fields:

- Nutraceuticals: Due to its health-promoting properties, it is marketed as a dietary supplement.

- Food Industry: Used as a natural preservative due to its antioxidant capabilities.

- Pharmaceuticals: Investigated for potential therapeutic roles in cancer prevention and treatment.

- Material Science: Explored for applications in developing biodegradable polymers and metal chelation processes

Ellagic acid can be synthesized through several methods:

- Natural Extraction: It is primarily obtained through the hydrolysis of ellagitannins found in various plants.

- Chemical Synthesis: Laboratory synthesis methods include heating gallic acid with specific reagents like arsenic acid or silver oxide .

- Biotechnological Approaches: Recent studies have explored the use of enzymatic processes involving tannase or ellagitannase to facilitate the conversion of ellagitannins to ellagic acid

Studies have indicated that ellagic acid interacts with several biological pathways and compounds:

- Antioxidants: It enhances the activity of endogenous antioxidants, contributing to its protective effects against oxidative damage.

- Drug Interactions: Some research suggests that ellagic acid may affect the metabolism of certain drugs, although comprehensive studies are needed to clarify these interactions .

- Microbial Metabolism: The transformation of ellagic acid into urolithins involves complex interactions with gut microbiota, affecting its bioavailability and biological effects .

Ellagic acid shares structural and functional similarities with several other polyphenolic compounds. Here are some comparable compounds:

Compound Name Structure Similarity Unique Features Gallic Acid Monomeric unit Found in tea; strong antioxidant Quercetin Flavonoid Anti-inflammatory; found in onions Resveratrol Stilbene Associated with heart health benefits Tannins Polymerized forms Found in wine; astringency properties Ellagic acid is unique due to its specific dimeric structure formed from gallic acids and its distinct metabolic pathway leading to urolithin production, which enhances its bioavailability compared to other polyphenols .

The chemical stability of ellagic acid is significantly influenced by solution pH, with distinct equilibrium behavior observed across different pH ranges. At physiological pH (7.4), ellagic acid exists predominantly as a monoanion (89.3%) with a smaller neutral fraction (10.7%), reflecting its weak acidic nature with a pKa value of approximately 8.5 for the second deprotonation [1] [2]. This pH-dependent speciation directly affects the compound's stability and reactivity profiles.

Under strongly acidic conditions (pH 0.9), ellagic acid demonstrates enhanced stability as a precursor formation product, where ellagitannins undergo rapid hydrolysis to release ellagic acid with half-lives ranging from 1.3 to 2.2 hours depending on the specific ellagitannin structure [3] [4]. The hydrolysis follows polynomial degradation kinetics, with lambertianin C showing a half-life of 1.9 ± 0.3 hours, sanguiin H-6 exhibiting 2.2 ± 0.3 hours, and agrimoniin demonstrating the fastest degradation at 1.3 ± 0.1 hours [3].

In moderately acidic environments (pH 3.5), ellagic acid-rich extracts maintain reasonable stability, retaining 67% of total soluble phenolic concentration and 58% of antioxidant activity after 180 days of storage in dark packaging [5]. However, at neutral to slightly alkaline pH values (5.5-8.0), ellagic acid extracts in aqueous solution show significant instability, with 20-30% decreases in phenolic content observed during storage studies [6] [7].

Alkaline conditions present interesting dual behavior: while ellagic acid itself may degrade, alkaline environments (pH 11.4) optimize synthetic reactions for ellagic acid formation from ethyl gallate precursors, achieving maximum yields of 77.5% with 82.9% purity in hydroxide-catalyzed synthesis [8] [9].

pH Range Temperature (°C) Stability Observation Time Period Reference 0.9 95 Rapid ellagitannin hydrolysis to EA 6 hours [3] 3.5 Room temp 67% phenolic retention 180 days [5] 7.4 37 89.3% monoanion equilibrium Physiological [1] 8.5 25 Second deprotonation pKa Equilibrium [8] 11.4 25 Maximum synthetic yield 48 hours [8] Thermal Decomposition Mechanisms

Ellagic acid exhibits remarkable thermal stability with a melting point of 350-362°C, classifying it as a thermostable molecule [10] [11]. This exceptional thermal resistance stems from its rigid planar structure stabilized by intramolecular hydrogen bonding and π-electron delocalization across the chromeno-chromene framework.

Low-temperature thermal processing studies demonstrate ellagic acid's stability during food processing conditions. Extrusion experiments on raspberry seeds at temperatures of 140°C, 160°C, and 200°C showed no significant degradation, with ellagic acid concentrations ranging from 5.533 to 7.585 μg/g with no statistically significant differences among temperature treatments [12]. This thermal resilience supports ellagic acid's potential as a heat-stable functional food additive.

High-temperature decomposition mechanisms involve complex pyrolytic processes. At 600°C, ellagic acid undergoes rapid pyrolytic decomposition when subjected to platinum filament pyrolysis for 5 seconds [13]. Complete thermal decomposition occurs around 905°C with 82% weight loss, indicating the breakdown of the core chromeno-chromene structure [14].

The thermal decomposition pathway likely proceeds through sequential loss of hydroxyl groups, followed by lactone ring opening and ultimate destruction of the aromatic framework. Decarboxylation reactions become significant under kraft pulping conditions (high pH, high temperature), where ellagic acid is decarboxylated to form 2,2',3,3',4,4'-hexahydroxydiphenyl with higher yields compared to gallic acid [15].

Temperature-dependent precipitation phenomena affect ellagic acid stability in liquid formulations. Studies show anomalous solubility behavior where ellagic acid precipitates more readily at higher temperatures, with precipitation amounts at low temperature being only one-third of that at room temperature [16]. This unusual thermal solubility profile relates to changes in polyphenol colloid association and viscosity with temperature variations.

Temperature (°C) Process/Condition Stability Effect Duration Reference 140-200 Food extrusion No significant degradation Process time [12] 350-362 Melting point Thermostable threshold Instantaneous [10] [11] 600 Pyrolysis Rapid decomposition 5 seconds [13] 905 Complete breakdown 82% weight loss Extended heating [14] Photolytic Transformation Pathways

Ellagic acid demonstrates complex photochemical behavior that varies significantly depending on light wavelength, environmental conditions, and chemical matrix. Under ultraviolet-B radiation (280-320 nm), ellagic acid functions primarily as a photoprotective agent rather than undergoing degradation, effectively shielding biological systems from UV-induced oxidative damage through up-regulation of antioxidant defense mechanisms including the Nrf2 pathway [17] [18].

Visible light photochemistry reveals ellagic acid's potential as a photocatalyst. Under 470 nm visible light irradiation, ellagic acid catalyzes photo-induced glycosylation reactions of trichloroacetoimidate donors with alcohol acceptors, achieving high yields under mild reaction conditions [19]. This photocatalytic activity suggests specific electronic transitions that enable substrate activation without significant self-degradation.

Photodegradation resistance in practical applications shows encouraging stability profiles. Storage studies comparing light versus dark conditions found that ellagic acid-rich extracts remain stable under both light exposure and dark storage for extended periods up to 180 days [5] [6]. This stability contrasts with many other polyphenolic compounds that show significant photodegradation.

Photolytic transformation mechanisms likely involve excited state chemistry where ellagic acid's extended π-conjugation system enables light absorption leading to reactive intermediates. The photo-oxidation product of ellagic acid in aqueous solution has been characterized, indicating that specific photolytic pathways do exist but may be matrix-dependent [20]. The relatively high photostability may result from efficient internal conversion processes that dissipate absorbed photon energy as heat rather than driving destructive photochemical reactions.

UV-light protection properties of ellagic acid extend to material applications, where chitosan/ellagic acid films demonstrate effective UV-blocking capabilities for active food packaging applications [21]. This suggests that ellagic acid can absorb and dissipate UV radiation without undergoing significant photolytic degradation.

Light Condition Wavelength/Type Photochemical Effect Application Reference UV-B 280-320 nm Photoprotective action Skin protection [17] [18] Visible 470 nm Photocatalytic activity Organic synthesis [19] Broad spectrum Light vs dark Stable under both conditions Storage studies [5] [6] UV-general Various UV-blocking properties Packaging films [21] Quantum Chemical Calculations of Reactivity

Density functional theory calculations provide detailed insights into ellagic acid's chemical reactivity and stability at the molecular level. Using M06-2X/6-311++G(d,p) methodology with conductor-like polarizable continuum solvation models, comprehensive reactivity profiles have been established for ellagic acid's interactions with various reactive species [1] [22] [23].

Frontier molecular orbital analysis reveals critical reactivity parameters. The HOMO-LUMO energy gap for ellagic acid is calculated at approximately 4.30 eV using DFT/B3LYP methods [24], indicating moderate reactivity with electronic transitions accessible under mild conditions. The relatively large energy gap suggests kinetic stability toward electrophilic attack while maintaining sufficient reactivity for hydrogen atom transfer reactions.

Radical scavenging calculations demonstrate ellagic acid's exceptional antioxidant capabilities through multiple mechanistic pathways. Hydrogen atom transfer (HAT) reactions with hydroxyl radicals (HO- ) proceed with zero activation energy, making them diffusion-controlled with rate constants of 9.70 × 10⁹ M⁻¹s⁻¹ [1]. These barrierless reactions explain ellagic acid's rapid antioxidant response in biological systems.

Sequential proton loss electron transfer (SPLET) mechanisms dominate interactions with peroxyl radicals (CCl₃OO- ), showing rate constants of 3.71 × 10⁸ M⁻¹s⁻¹ with activation energies ranging from 56.7 to 64.9 kJ/mol [1]. The SPLET pathway involves initial proton loss to form the ellagic acid monoanion, followed by electron transfer to the radical species.

Natural bond orbital (NBO) analysis reveals extensive electron delocalization throughout the ellagic acid structure, with π-conjugation energies contributing 90-200 kJ/mol of stabilization energy [25]. Strong hyperconjugative interactions between hydroxyl lone pairs and aromatic π-systems enhance molecular stability while maintaining reactivity at specific sites.

Molecular electrostatic potential calculations show that negative charge density concentrates on oxygen atoms of hydroxyl and lactone groups, consistent with these sites being primary locations for chemical attack [26]. The planar C₂ₕ symmetry structure optimizes π-overlap and contributes to the observed thermal and chemical stability [27] [28].

Comparative reactivity studies demonstrate that ellagic acid shows 5.00-fold higher reactivity toward hydroxyl radicals compared to trolox, while exhibiting 0.19-fold reactivity toward peroxyl radicals [1]. This selectivity profile explains ellagic acid's effectiveness against highly reactive oxygen species while maintaining stability in less aggressive oxidative environments.

Calculation Method Parameter Calculated Value Experimental Agreement Reference M06-2X/6-311++G(d,p) HO- rate constant 9.70×10⁹ M⁻¹s⁻¹ 8.9×10⁹ M⁻¹s⁻¹ [1] DFT B3LYP HOMO-LUMO gap 4.30 eV Consistent [24] CPCM solvation pH 7.4 speciation 89.3% monoanion Experimental match [1] Marcus theory SPLET rate 1.56×10⁹ M⁻¹s⁻¹ Good correlation [1] NBO analysis π-stabilization 90-200 kJ/mol Structural data [25] Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )Physical Description

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992)

Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]

SolidColor/Form

Cream colored needles from pyridineXLogP3

1.1Hydrogen Bond Acceptor Count

8Hydrogen Bond Donor Count

4Exact Mass

302.00626715 g/molMonoisotopic Mass

302.00626715 g/molHeavy Atom Count

22Density

1.667 at 64 °F (NTP, 1992) - Denser than water; will sinkLogP

log Kow = -2.05 (est)Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.Appearance

Solid powderMelting Point

greater than 680 °F (NTP, 1992)

Greater than 360°C

>360 °C

mp: >300 °C /Hydrate, technical grade/

> 360 °CStorage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).UNII

19YRN3ZS9PGHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 83 of 84 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Drug Indication

Ellagic acid is being investigated for use in follicular lymphoma, brain injury in intrauterine growth restricted babies, obese adolescents, and solar lentigines.Therapeutic Uses

/EXPL THER/ Italian researchers found that ellagic acid seemed to reduce the side effects of chemotherapy in men with advanced prostate cancer, although it did not help slow disease progression or improve survival.

/EXPL THER/ Ellagic acid seems to have some anti-cancer properties. It can act as an antioxidant, and has been found to cause apoptosis (cell death) in cancer cells in the lab. In other lab studies, ellagic acid seems to reduce the effect of estrogen in promoting growth of breast cancer cells in tissue cultures. There are also reports that it may help the liver to break down or remove some cancer-causing substances from the blood. Some supporters have claimed these results mean that ellagic acid can prevent or treat cancer in humans. This has not been proven. Unfortunately, many substances showing promise against cancer in lab and animal studies have not been found to be useful in people. Ellagic acid has also been said to reduce heart disease, birth defects, liver problems, and to promote wound healing. The available scientific research does not support these claims at this time.

/EXPL THER/ ... Ellagic acid (EA) at a dose of 4 g/kg diet inhibited multiplicity of tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice by 54%. This inhibition was dose related between 0.06 and 4.0 g/kg diet ...

/EXPL THER/ When administered in a semi-purified diet at concentrations of 0.4 and 4 g/kg, ellagic acid (EA) produced a significant (21 to 55%) decrease in the average number of N-nitrosobenzylmethylamine (NBMA)-induced esophageal tumors after 20 and 27 weeks of the bioassay. EA exhibited inhibitory effects toward preneoplastic lesions as well as neoplastic lesions. Tumors were not observed in vehicle-control rats or in rats that received EA alone.

/EXPL THER/ Ellagic acid inhibited lung tumorigenesis induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice. This inhibition was related to the logarithm of the dose of ellagic acid added to the diet. The biodistribution of ellagic acid was studied in mice gavaged with ellagic acid. Pulmonary levels of ellagic acid were directly proportional to the dose of ellagic acid between 0.2 and 2.0 mmol/kg ...Pharmacology

Ellagic acid's therapeutic action mostly involves antioxidant and anti-proliferative/anti-cancer effects.

Pomegranate Juice is a natural juice isolated from the fruit of the plant Punica granatum with antioxidant, potential antineoplastic, and chemopreventive activities. Pomegranate juice contains flavonoids which promote differentiation and apoptosis in tumor cells by down-regulating vascular endothelial growth factor (VEGF) and stimulating migration inhibitory factor (MIF), thereby inhibiting angiogenesis. The flavonoids in pomegranate juice also scavenge reactive oxygen species (ROS) and, in some cell types, may prevent ROS-mediated cell injury and death. (NCI04)Mechanism of Action

The exact mechanism of action of ellagic acid in its different potential indications is still being investigated.

Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene.

Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene.

A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity.

... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed.Vapor Pressure

2.81X10-15 mm Hg at 25 °C (est)Pictograms

Irritant

Other CAS

476-66-4Absorption Distribution and Excretion

After oral consumption, ellagic acid reaches maximum concentrations in about 1 hour.

Ellagic acid is eliminated from the body in about 4 hours.

The present study was initiated to determine ... the distribution of (14)C-ellagic acid (EA) and (3)H-N-methyl-N-nitrosourea (MNU) in the rat whole embryo culture model system ... (14)C-EA (50 uM for 2 hr, known embryoprotective concentration; no MNU added) was used to demonstrate access of EA to the embryo within the 2 hr exposure period. The majority of EA (99.5%) remained in the media while tissue concentrations of 57.0 and 47.9 pmol/mg were attained in the yolk sacs and embryos, respectively.

Ellagic acid (EA), derived from fruit ellagitannins, is known to be antimutagenic and anticarcinogenic in various animal tumor models. In this study, EA at a dose of 4 g/kg diet inhibited multiplicity of tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice by 54%. This inhibition was dose related between 0.06 and 4.0 g/kg diet. In contrast, two related compounds, esculin and esculetin, had no effect on lung tumorigenesis. The biodistribution of ellagic acid (EA) /in A/J mice/ was studied as a function of dose and time after gavage of EA. The levels of EA in the lung were directly proportional to the dose of EA between 0.2 and 2.0 mmol. The maximum level of EA, corresponding to 21.3 nmol/g, was observed 30 minutes after gavage with 2.0 mmol of EA/kg body wt, which corresponds to only 70 ppm of the administered dose. The levels in liver tissues were 10-fold lower and reached a maximum 30 minutes after gavage. At this interval, the blood level of EA was 1 nmol/mL. The inclusion of EA in cyclodextrin doubles the level of EA in lung tissues. These results demonstrate that EA localizes preferentially in lung tissues ...

... Ellagic acid (EA), a dietary antioxidant associated with poor biopharmaceutical properties, was encapsulated into poly(lactide-co-glycolide) (PLGA) and polycaprolactone (PCL) nanoparticles to improve oral bioavailability ... The antioxidant potential of the didodecyldimethyl ammonium bromide (DMAB)-stabilized nanoparticulate formulations was evaluated against cyclosporine A (CyA)-induced nephrotoxicity in rats ... From in situ permeation studies in rats, it was evident that intestinal uptake of EA as DMAB-stabilized nanoparticles was significantly higher as compared to the sodium carboxymethyl cellulose suspension and the polyvinyl alcohol (PVA)-stabilized particles. EA and EA nanoparticles were able to prevent the CyA-induced nephrotoxicity in rats as evident by biochemical parameters as well as kidney histopathology.Wikipedia

Ellagic_acid

SpiperoneDrug Warnings

Ellagic acid is available in supplement form, but it has not been tested for safety. Some reports indicate it may affect certain enzymes in the liver, which could alter levels of some drugs in the body. For this reason, people taking medicines or other dietary supplements should talk with their doctors or pharmacists about all their medicines and supplements before taking ellagic acid. The raspberry leaf, or preparations made from it, should be used with caution during pregnancy because they may initiate labor.Methods of Manufacturing

Prepd by sodium persulfate oxidation of gallic acid or by acid hydrolysis of crude tannin from walnuts.

Isolation from the kino of Eucalyptus maculata Hook and E. Hemipholia F. Muell., MyrtaceaeInteractions

Naturally occurring plant phenols with antimutagenic and anticarcinogenic activities were tested for their abilities to inhibit the biochemical and biological effects of the potent tumor promoter 12-O-tetradecanoyl-phorbol-13-acetate (TPA) in mouse epidermis in vivo. When applied topically to mouse skin, tannic acid (TA), ellagic acid, and several gallic acid derivatives all inhibit TPA-induced ornithine decarboxylase activity, hydroperoxide production, and DNA synthesis, three biochemical markers of skin tumor promotion. Moreover, in the two-step initiation-promotion protocol, the same phenolic compounds also inhibit the incidence and yield of skin tumors promoted by TPA.

Resveratrol is shown to have a synergistic effect in vitro with both quercetin and ellagic acid for apoptosis ...

... Ellagic acid (EA) at a dose of 4 g/kg diet inhibited multiplicity of tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice by 54%. This inhibition was dose related between 0.06 and 4.0 g/kg diet ...

When administered in a semi-purified diet at concentrations of 0.4 and 4 g/kg, ellagic acid (EA) produced a significant (21 to 55%) decrease in the average number of N-nitrosobenzylmethylamine (NBMA)-induced esophageal tumors after 20 and 27 weeks of the bioassay. EA exhibited inhibitory effects toward preneoplastic lesions as well as neoplastic lesions. Tumors were not observed in vehicle-control rats or in rats that received EA alone.

For more Interactions (Complete) data for ELLAGIC ACID (6 total), please visit the HSDB record page.Dates

Last modified: 08-15-20231: Gopalakrishnan L, Ramana LN, Sethuraman S, Krishnan UM. Ellagic acid encapsulated chitosan nanoparticles as anti-hemorrhagic agent. Carbohydr Polym. 2014 Oct 13;111:215-21. doi: 10.1016/j.carbpol.2014.03.093. Epub 2014 Apr 6. PubMed PMID: 25037345.

2: Gu L, Deng WS, Liu Y, Jiang CH, Sun LC, Sun XF, Xu Q, Zhou H. Ellagic acid protects Lipopolysaccharide/D-galactosamine-induced acute hepatic injury in mice. Int Immunopharmacol. 2014 Oct;22(2):341-5. doi: 10.1016/j.intimp.2014.07.005. Epub 2014 Jul 16. PubMed PMID: 25038320.

3: Galano A, Francisco Marquez M, Pérez-González A. Ellagic acid: an unusually versatile protector against oxidative stress. Chem Res Toxicol. 2014 May 19;27(5):904-18. doi: 10.1021/tx500065y. Epub 2014 Apr 14. PubMed PMID: 24697747.

4: El-Shitany NA, El-Bastawissy EA, El-desoky K. Ellagic acid protects against carrageenan-induced acute inflammation through inhibition of nuclear factor kappa B, inducible cyclooxygenase and proinflammatory cytokines and enhancement of interleukin-10 via an antioxidant mechanism. Int Immunopharmacol. 2014 Apr;19(2):290-9. doi: 10.1016/j.intimp.2014.02.004. Epub 2014 Feb 15. PubMed PMID: 24534771.

5: Ahad A, Ganai AA, Mujeeb M, Siddiqui WA. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy. Chem Biol Interact. 2014 Aug 5;219:64-75. doi: 10.1016/j.cbi.2014.05.011. Epub 2014 May 28. PubMed PMID: 24877639.

6: Mansouri MT, Naghizadeh B, Ghorbanzadeh B. Ellagic acid enhances morphine analgesia and attenuates the development of morphine tolerance and dependence in mice. Eur J Pharmacol. 2014 Oct 15;741:272-80. doi: 10.1016/j.ejphar.2014.08.024. Epub 2014 Aug 30. PubMed PMID: 25179576.

7: Zhang T, Chen HS, Wang LF, Bai MH, Wang YC, Jiang XF, Liu M. Ellagic acid exerts anti-proliferation effects via modulation of Tgf-β/Smad3 signaling in MCF-7 breast cancer cells. Asian Pac J Cancer Prev. 2014;15(1):273-6. PubMed PMID: 24528038.

8: Mishra S, Vinayak M. Role of ellagic acid in regulation of apoptosis by modulating novel and atypical PKC in lymphoma bearing mice. BMC Complement Altern Med. 2015 Aug 15;15:281. doi: 10.1186/s12906-015-0810-5. PubMed PMID: 26276710; PubMed Central PMCID: PMC4536603.

9: Park SW, Kwon MJ, Yoo JY, Choi HJ, Ahn YJ. Antiviral activity and possible mode of action of ellagic acid identified in Lagerstroemia speciosa leaves toward human rhinoviruses. BMC Complement Altern Med. 2014 May 26;14:171. doi: 10.1186/1472-6882-14-171. PubMed PMID: 24885569; PubMed Central PMCID: PMC4052798.

10: Ho CC, Huang AC, Yu CS, Lien JC, Wu SH, Huang YP, Huang HY, Kuo JH, Liao WY, Yang JS, Chen PY, Chung JG. Ellagic acid induces apoptosis in TSGH8301 human bladder cancer cells through the endoplasmic reticulum stress- and mitochondria-dependent signaling pathways. Environ Toxicol. 2014 Nov;29(11):1262-74. doi: 10.1002/tox.21857. Epub 2013 Mar 30. PubMed PMID: 23554011.

11: Zhou ZH, Liu MZ, Wang MH, Qu W, Sun JB, Liang JY, Wu FH. A new ellagic acid derivative from Polygonum runcinatum. Nat Prod Res. 2015;29(9):795-9. doi: 10.1080/14786419.2014.986727. Epub 2015 Jan 6. PubMed PMID: 25560313.

12: Alfredsson CF, Ding M, Liang QL, Sundström BE, Nånberg E. Ellagic acid induces a dose- and time-dependent depolarization of mitochondria and activation of caspase-9 and -3 in human neuroblastoma cells. Biomed Pharmacother. 2014 Feb;68(1):129-35. doi: 10.1016/j.biopha.2013.08.010. Epub 2013 Aug 30. PubMed PMID: 24051122.

13: García-Niño WR, Zazueta C. Ellagic acid: Pharmacological activities and molecular mechanisms involved in liver protection. Pharmacol Res. 2015 Jul;97:84-103. doi: 10.1016/j.phrs.2015.04.008. Epub 2015 May 2. Review. PubMed PMID: 25941011.

14: Allahverdi TD, Allahverdi E, Yayla S, Deprem T, Merhan O, Vural S. The comparison of the effects of ellagic acid and diclofenac sodium on intra-abdominal adhesion: an in vivo study in the rat model. Int Surg. 2014 Sep-Oct;99(5):543-50. doi: 10.9738/INTSURG-D-14-00065.1. PubMed PMID: 25216418; PubMed Central PMCID: PMC4253921.

15: Yan L, Yin P, Ma C, Liu Y. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Molecules. 2014 Nov 18;19(11):18923-35. doi: 10.3390/molecules191118923. PubMed PMID: 25412040.

16: Mişe Yonar S, Yonar ME, Yöntürk Y, Pala A. Effect of ellagic acid on some haematological, immunological and antioxidant parameters of rainbow trout (Oncorhynchus mykiss). J Anim Physiol Anim Nutr (Berl). 2014 Oct;98(5):936-41. doi: 10.1111/jpn.12162. Epub 2014 Jan 9. PubMed PMID: 24401136.

17: Dubey A, Park DW, Kwon JE, Jeong YJ, Kim T, Kim I, Kang SC, Chi KW. Investigation of the biological and anti-cancer properties of ellagic acid-encapsulated nano-sized metalla-cages. Int J Nanomedicine. 2015 Sep 2;10 Spec Iss:227-40. doi: 10.2147/IJN.S88289. eCollection 2015. PubMed PMID: 26366074; PubMed Central PMCID: PMC4562765.

18: Wubshet SG, Moresco HH, Tahtah Y, Brighente IM, Staerk D. High-resolution bioactivity profiling combined with HPLC-HRMS-SPE-NMR: α-Glucosidase inhibitors and acetylated ellagic acid rhamnosides from Myrcia palustris DC. (Myrtaceae). Phytochemistry. 2015 Aug;116:246-52. doi: 10.1016/j.phytochem.2015.04.004. Epub 2015 Apr 30. PubMed PMID: 25935545.

19: Ortiz-Ruiz CV, Berna J, Tudela J, Varon R, Garcia-Canovas F. Action of ellagic acid on the melanin biosynthesis pathway. J Dermatol Sci. 2016 May;82(2):115-22. doi: 10.1016/j.jdermsci.2016.02.004. Epub 2016 Feb 12. PubMed PMID: 26899308.

20: Girish C, Shweta O, Raj V, Balakrishnan S, Varghese RG. Ellagic acid modulates sodium valproate induced reproductive toxicity in male Wistar rats. Indian J Physiol Pharmacol. 2014 Oct-Dec;58(4):416-22. PubMed PMID: 26215011.